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molecular formula C18H20N2O3S B195358 Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate CAS No. 160844-75-7

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

Cat. No. B195358
M. Wt: 344.4 g/mol
InChI Key: OGAZOYHQFBSRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916713B2

Procedure details

Potassium carbonate (300 g, 2.17 mol) and isobutyl bromide (142.7 g, 1.041 mol) were added to a solution of ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.347 mol) in dimethylformamide (300 mL), and the reaction mixture was heated at a temperature of about 75° C. for about 8 hours. After completion of reaction, the reaction mixture was cooled to about 40° C. and water was added. The reaction mixture was further cooled to about 0° C. and stirred for about 1 hour. The solid thus obtained was filtered, washed with water and dried to give title compound. (Yield: 111g, 92.9%)
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
142.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[CH:8]([CH3:10])[CH3:9].[CH2:12]([O:14][C:15]([C:17]1[S:21][C:20]([C:22]2[CH:27]=[CH:26][C:25]([OH:28])=[C:24]([C:29]#[N:30])[CH:23]=2)=[N:19][C:18]=1[CH3:31])=[O:16])[CH3:13].O>CN(C)C=O>[CH2:12]([O:14][C:15]([C:17]1[S:21][C:20]([C:22]2[CH:27]=[CH:26][C:25]([O:28][CH2:7][CH:8]([CH3:10])[CH3:9])=[C:24]([C:29]#[N:30])[CH:23]=2)=[N:19][C:18]=1[CH3:31])=[O:16])[CH3:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
142.7 g
Type
reactant
Smiles
C(C(C)C)Br
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)C1=CC(=C(C=C1)O)C#N)C
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to about 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further cooled to about 0° C.
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)C1=CC(=C(C=C1)OCC(C)C)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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